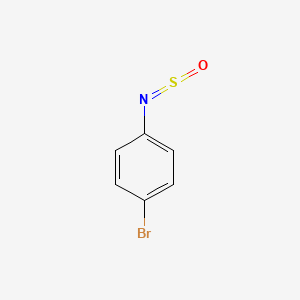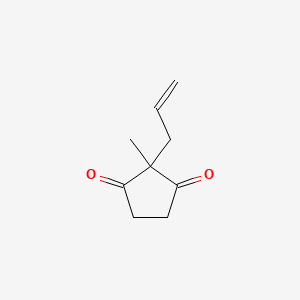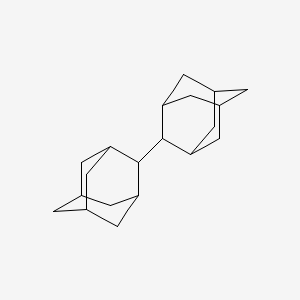
Carbamate de benzyle (2-bromoéthyle)
Vue d'ensemble
Description
Benzyl (2-bromoethyl)carbamate, also known as 2-bromoethylcarbamic acid benzyl ester, is a chemical compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 247.13 g/mol and a melting point of 110-112 °C. It is soluble in methanol, ethanol, and acetone and is insoluble in water. Benzyl (2-bromoethyl)carbamate is commercially available and is widely used in organic synthesis, as well as in pharmaceutical, biochemical, and other scientific research applications.
Applications De Recherche Scientifique
Synthèse organique
Le carbamate de benzyle (2-bromoéthyle) sert de réactif précieux en synthèse organique. Il est particulièrement utile comme groupe protecteur pour les amines, qui sont des groupes fonctionnels sensibles dans les composés organiques . La protection des amines est cruciale pendant les réactions qui pourraient autrement affecter le groupe amine. Une fois les réactions souhaitées terminées, le groupe protecteur peut être éliminé pour donner l’amine libre. Ce composé est également utilisé dans la synthèse de pyrrolidines hautement fonctionnalisées, qui sont des intermédiaires dans la production de divers produits naturels et pharmaceutiques .
Pharmacologie
En recherche pharmacologique, le carbamate de benzyle (2-bromoéthyle) est utilisé comme un lieur synthétique dans la synthèse de médicaments. Il a été utilisé dans le développement de médicaments ciblant le système nerveux central, y compris des traitements potentiels pour la maladie d’Alzheimer . La possibilité de créer des liaisons amides par condensation d’une amine avec un chlorure d’acide ou un anhydride d’acide en fait un outil précieux dans la conception et la découverte de médicaments.
Science des matériaux
Les applications du carbamate de benzyle (2-bromoéthyle) s’étendent à la science des matériaux, où ses propriétés peuvent être exploitées dans le développement de nouveaux matériaux. Bien que des applications spécifiques en science des matériaux ne soient pas détaillées dans les résultats de la recherche, le rôle du composé dans la synthèse et ses propriétés chimiques suggèrent des utilisations potentielles dans la création de polymères ou d’autres matériaux de pointe .
Chimie analytique
En chimie analytique, le carbamate de benzyle (2-bromoéthyle) peut être utilisé pour l’analyse qualitative et quantitative de diverses substances. Sa structure et ses propriétés bien définies, telles que la RMN, la CLHP, la LC-MS et l’UPLC, le rendent approprié pour une utilisation comme composé standard ou de référence dans les procédures analytiques .
Biochimie
Le carbamate de benzyle (2-bromoéthyle) trouve une utilisation en biochimie pour l’étude des voies et des processus biochimiques. Il peut être utilisé dans la synthèse de biomolécules ou comme partie du développement de tests pour étudier les activités enzymatiques, les interactions récepteur-ligand et d’autres phénomènes biochimiques .
Applications industrielles
Bien que non traditionnellement associé aux applications industrielles, les propriétés chimiques du carbamate de benzyle (2-bromoéthyle) suggèrent des utilisations potentielles dans divers processus industriels. Par exemple, son rôle de lieur synthétique et de composé pouvant former des liaisons amides pourrait être exploité dans la fabrication de produits chimiques de spécialité ou dans le développement de catalyseurs industriels .
Mécanisme D'action
Safety and Hazards
Benzyl (2-bromoethyl)carbamate is harmful if swallowed and inhaled . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Orientations Futures
While specific future directions for Benzyl (2-bromoethyl)carbamate are not mentioned in the search results, its potential use in the synthesis of drugs targeting the central nervous system, such as Alzheimer’s disease, suggests that it could have significant applications in pharmaceutical research .
Propriétés
IUPAC Name |
benzyl N-(2-bromoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREXFDIZSAUXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299160 | |
| Record name | Benzyl (2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53844-02-3 | |
| Record name | 53844-02-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl (2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoethylamine, N-CBZ protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Benzyl (2-bromoethyl)carbamate in the synthesis of (±)-coerulescine and the tricyclic core of martinellines?
A1: Benzyl (2-bromoethyl)carbamate acts as a versatile starting material in a key reaction called aza-Michael induced ring closure (aza-MIRC). [] This reaction allows for the formation of N-Cbz-β-gem-disubstituted pyrrolidines, which serve as important intermediates in the synthesis of both (±)-coerulescine and the tricyclic core of martinellines. [] Essentially, this compound provides the structural backbone upon which further modifications are made to reach the desired complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)

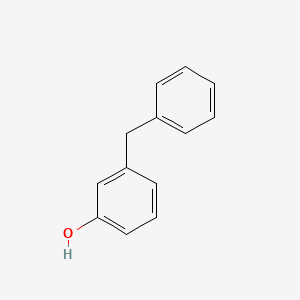
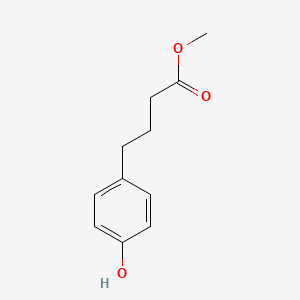
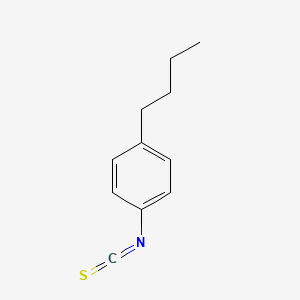
![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)
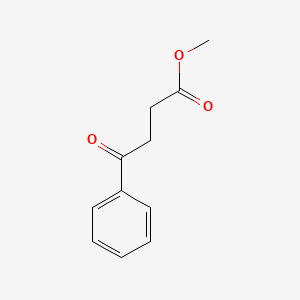

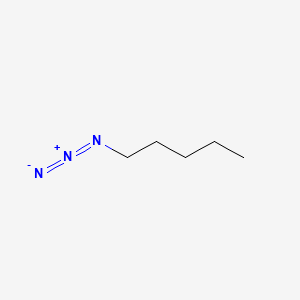
![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)
